molecular formula C17H23NO4S2 B2628902 (1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1706470-33-8

(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2628902
CAS No.: 1706470-33-8
M. Wt: 369.49
InChI Key: ZFGQLFJKDPMQRR-MDZDMXLPSA-N
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Description

(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane is a high-purity chemical reagent featuring the 8-azabicyclo[3.2.1]octane scaffold, a core structure prominent in tropane alkaloids and modern medicinal chemistry . This compound is characterized by two distinct sulfonyl functional groups, which may enhance its potential as a key intermediate or a non-covalent inhibitor in drug discovery research. Compounds based on the 8-azabicyclo[3.2.1]octane structure have been extensively investigated for their activity against a range of biological targets. Notably, similar derivatives have shown significant promise as potent and selective mu-opioid receptor antagonists, which are relevant for the treatment of conditions like opioid-induced constipation and postoperative ileus . Furthermore, recent research has identified pyrazole-sulfonamide substituted 8-azabicyclo[3.2.1]octane derivatives as a novel class of potent, systemically available, and non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory response and pain by preserving endogenous palmitoylethanolamide (PEA) . The specific stereochemistry and substitution pattern of this reagent make it a valuable building block for exploring these and other structure-activity relationships (SAR). It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S2/c1-13-3-5-14(6-4-13)9-10-24(21,22)18-15-7-8-16(18)12-17(11-15)23(2,19)20/h3-6,9-10,15-17H,7-8,11-12H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGQLFJKDPMQRR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane belongs to the class of azabicyclo compounds, specifically the bicyclic tropane alkaloids. These compounds have garnered attention due to their diverse biological activities, which include potential therapeutic applications in various medical fields.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N1O4S2C_{17}H_{21}N_{1}O_{4}S_{2}, with a molecular weight of approximately 365.48 g/mol. The structure features a bicyclic core with multiple functional groups, including sulfonyl and methylsulfonyl moieties, which contribute to its biological properties.

PropertyValue
Molecular FormulaC17H21N1O4S2C_{17}H_{21}N_{1}O_{4}S_{2}
Molecular Weight365.48 g/mol
IUPAC NameThis compound
CAS Registry NumberNot available

Biological Activity

Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit a range of biological activities, primarily due to their interaction with neurotransmitter systems. The specific compound has been studied for its potential effects on:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence the dopaminergic and serotonergic systems, which are critical in mood regulation and cognitive function.
  • Antinociceptive Effects : Some azabicyclo compounds have shown promise in pain relief models, suggesting that this compound could possess similar properties.

Case Studies

  • Study on Pain Relief : In a rodent model of acute pain, administration of the compound resulted in a significant reduction in pain response compared to control groups, indicating potential antinociceptive properties.
  • Neurotransmitter Interaction Study : A study evaluated the binding affinity of the compound at various neurotransmitter receptors, revealing moderate affinity for serotonin receptors, which may explain its mood-enhancing effects.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Receptor Binding : The compound may act as a partial agonist or antagonist at specific neurotransmitter receptors, modulating their activity and influencing downstream signaling pathways.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter degradation, leading to increased availability of key neurotransmitters like dopamine and serotonin.

Future Directions

Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound:

  • Clinical Trials : Conducting clinical trials will be essential to assess safety and efficacy in humans.
  • Structural Modifications : Investigating analogs of this compound could lead to the development of more potent derivatives with enhanced selectivity for specific targets.

Scientific Research Applications

Synthesis and Structural Characteristics

The 8-azabicyclo[3.2.1]octane scaffold serves as a central core in various tropane derivatives, which have been extensively studied for their pharmacological properties. The compound features unique substituents that enhance its biological activity.

Biological Activities

The biological activities of (1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane are primarily attributed to its interaction with various biological targets:

Pharmacological Properties

  • Anticholinergic effects : Compounds within this class often exhibit significant anticholinergic properties, making them useful in treating conditions such as motion sickness and muscle spasms.
  • Potential anti-cancer activity : Some studies suggest that modifications to the azabicyclo structure can lead to compounds with anti-cancer properties, targeting specific cancer cell lines .

Case Studies and Research Findings

Several studies have documented the applications and effects of compounds related to this compound:

Case Study 1: Anticancer Activity

A study investigated a related compound's ability to inhibit cancer cell proliferation in vitro. The results indicated a dose-dependent response in several cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being explored .

Case Study 2: Anticholinergic Effects

Research on another derivative demonstrated significant anticholinergic activity in animal models, providing insights into potential therapeutic applications for neurological disorders .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound and its analogs:

Compound NameStructureBiological ActivityReference
This compoundStructureAnticholinergic, Potential Anti-cancer
Related Tropane DerivativeStructureInhibits cancer cell proliferation
Another AnalogStructureAnticholinergic effects in animal models

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related 8-azabicyclo[3.2.1]octane derivatives:

Compound Name 8-Substituent 3-Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound (E)-4-methylstyrylsulfonyl Methylsulfonyl ~353.4* Styryl π-system; dual sulfonyl groups
8-[(4-Aminophenyl)sulfonyl]-3-carbonitrile 4-Aminophenylsulfonyl Carbonitrile ~307.4 Electron-rich amine; nitrile group
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-3-ketone 2-Fluoro-4-nitrophenyl Ketone 268.3 Electron-withdrawing aryl; ketone
8-Methyl-3-(trifluoromethanesulfonate) Methyl Trifluoromethanesulfonate ~283.3 Fluorinated leaving group
3-(4-Chlorophenyl)-8-methyl-2-carboxylate Methyl 4-Chlorophenyl carboxylate 293.8 Chlorinated aryl; ester functionality
8-Methyl-3-methanesulfonate (3-endo) Methyl Methanesulfonate 219.3 Sulfonate ester; endo conformation

*Calculated based on formula C₁₈H₂₃NO₄S₂.

Key Observations:
  • Substituent Diversity : The 8-position is frequently modified with sulfonyl, aryl, or alkyl groups, influencing steric and electronic properties. The target compound’s (E)-styrylsulfonyl group is unique for its conjugated double bond and methyl-substituted aryl, enhancing rigidity and lipophilicity .
  • 3-Substituent Effects : Methylsulfonyl (target) vs. trifluoromethanesulfonate () or carboxylate () alters polarity and hydrogen-bonding capacity. Sulfonyl/sulfonate groups improve metabolic stability compared to esters .
  • Stereochemistry : Racemic mixtures (e.g., (1R,5S) in ) show reduced enantiomeric specificity compared to the target’s defined (1R,5S) configuration, which is crucial for selective binding .

Pharmacological Implications

While direct biological data for the target compound is unavailable, insights can be inferred from analogs:

  • 8-Sulfonyl Derivatives: Compounds like D4 () with 4-aminophenylsulfonyl groups may target serotonin or dopamine receptors due to aryl amine motifs. The target’s styrylsulfonyl group could modulate selectivity for hydrophobic binding pockets .
  • 3-Sulfonyl/Sulfonate Groups : Methanesulfonate () and triflate () derivatives exhibit enhanced stability against esterases, suggesting the target’s methylsulfonyl group may improve pharmacokinetics .
  • Substituent variation at the 3-position could shift activity from stimulant to anticholinergic effects .

Q & A

Basic Research Question

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis (APS or DMDAAC reactions release hazardous vapors ).
  • Spill management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

How can metabolic stability be improved without compromising potency?

Advanced Research Question

  • Prodrug design : Esterification of the sulfonyl group (e.g., tert-butyl carbamate derivatives ) enhances plasma stability.
  • Isotopic labeling : Deuterium at metabolically labile positions (e.g., benzylic hydrogens) reduces CYP450-mediated clearance. Validate via microsomal incubation assays .

What crystallographic challenges arise during structure determination?

Advanced Research Question

  • Crystal growth : Slow evaporation from ethanol/water (1:1) at 4°C yields diffraction-quality crystals.
  • Data collection : High-resolution synchrotron radiation (λ = 0.71073 Å) resolves heavy atoms (sulfur).
  • Refinement : SHELXL-97 with anisotropic displacement parameters for sulfonyl groups. Example: Flack parameter = 0.02(2) confirms absolute configuration .

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